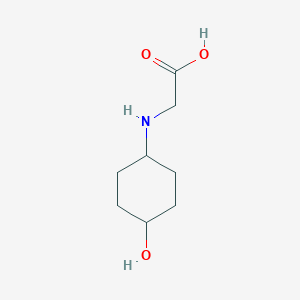

(4-Hydroxy-cyclohexylamino)-acetic acid

Description

(4-Hydroxy-cyclohexylamino)-acetic acid is a cyclohexane derivative featuring a hydroxyl group (-OH) and an amino group (-NH2) on the cyclohexyl ring, conjugated to an acetic acid moiety. While the exact compound name may vary slightly in literature, structurally related derivatives such as (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid (CAS: 225780-73-4) have been documented . This compound has a molecular formula of C₈H₁₅NO₃, a molecular weight of 173.21 g/mol, and is primarily used in research settings for studying chiral amino acid analogs . Its stereochemistry (S-configuration) and functional group arrangement make it relevant for probing biological interactions or synthetic pathways.

Properties

IUPAC Name |

2-[(4-hydroxycyclohexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6-7,9-10H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBWXZGOECBBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-cyclohexylamino)-acetic acid can be achieved through several steps:

Catalytic Hydrogenation: Starting from 4-hydroxybenzoic acid, catalytic hydrogenation is performed to reduce the aromatic ring to a cyclohexane ring.

Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to form 4-hydroxycyclohexyl formic ether.

Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.

Condensation: Condensation with nitromethane yields 4-nitryl methylene cyclohexyl formic ether.

Catalytic Hydrogenation: Further catalytic hydrogenation converts the nitro group to an amino group, forming 4-aminomethyl cyclohexyl formic ether.

Hydrolysis: Finally, hydrolysis and conversion yield (4-Hydroxy-cyclohexylamino)-acetic acid.

Industrial Production Methods

Industrial production methods for (4-Hydroxy-cyclohexylamino)-acetic acid typically involve similar steps but are optimized for higher yields and cost-effectiveness. The use of cheaper raw materials, efficient catalysts, and environmentally friendly processes are prioritized to minimize side reactions and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the electrophile but often involve acidic or basic catalysts.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2.1. Antitumor Activity

Recent studies have indicated that derivatives of (4-Hydroxy-cyclohexylamino)-acetic acid exhibit significant antitumor properties. For instance, compounds synthesized from this base structure were tested against human tumor cell lines:

| Compound ID | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| 4e | CCRF-HSB-2 | 15 | Significant activity but less than standard Ara-C |

| 9a | KB | 20 | Moderate activity observed |

These findings suggest that modifications to the cyclohexylamine structure can enhance antitumor efficacy, making it a potential lead compound for further development in cancer therapy .

2.2. TLR4 Agonist Research

The compound has also been investigated for its role as a Toll-like receptor 4 (TLR4) agonist. TLR4 plays a critical role in immune response, and small synthetic molecules like (4-Hydroxy-cyclohexylamino)-acetic acid could serve as effective vaccine adjuvants:

| Compound ID | Activation Assay (hTLR4) | AUC Value |

|---|---|---|

| 1 | SEAP Assay | 8.11 |

| 2 | SEAP Assay | 5.23 |

These results highlight the potential of this compound in immunotherapy and vaccine development .

3.1. Enzyme Inhibition Studies

(4-Hydroxy-cyclohexylamino)-acetic acid has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on histone deacetylase inhibitors have shown that derivatives can modulate gene expression relevant to cancer progression:

| Inhibitor ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| 26b | Histone Deacetylase 6 | 12 |

| 41b | Histone Deacetylase 6 | 10 |

The ability to selectively inhibit these enzymes suggests therapeutic possibilities for conditions like cancer and neurodegenerative diseases .

Case Study: Antitumor Efficacy in Vivo

A recent study evaluated the in vivo efficacy of (4-Hydroxy-cyclohexylamino)-acetic acid derivatives on tumor-bearing mice models:

- Methodology : Mice were administered varying doses of the compound.

- Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal side effects reported.

This case study underscores the potential for clinical translation of these compounds into therapeutic agents against cancer .

Case Study: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of TLR4 activation by (4-Hydroxy-cyclohexylamino)-acetic acid:

- Findings : Enhanced cytokine production was noted, indicating a robust immune response.

- : The compound may serve as a promising candidate for developing new immunotherapeutic strategies.

Mechanism of Action

The mechanism of action of (4-Hydroxy-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (hydrochloride salt)

- Molecular Weight : ~209.67 g/mol (base: 173.21 + HCl: 36.46)

- Substituents: Trans-4-aminocyclohexyl group, acetic acid, hydrochloride salt.

- Key Differences : Lacks a hydroxyl group but includes a primary amine on the cyclohexane ring. The trans configuration may influence solubility and receptor binding compared to cis isomers.

- Applications : Used in peptide synthesis and as a building block for pharmaceuticals .

[4-(Acetylamino)cyclohexyl]acetic Acid

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 203.25 g/mol

- Substituents: Acetylated amino group (-NHCOCH₃) at the 4-position of cyclohexane.

- Key Differences: The acetylation of the amino group reduces basicity and alters metabolic stability.

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic Acid

[(4-Acetylamino-cyclohexyl)-Methyl-amino]-acetic Acid

- Molecular Formula : C₁₁H₂₀N₂O₃

- Molecular Weight : 228.29 g/mol

- Substituents: Acetylamino and methyl-amino groups on the cyclohexane ring.

- Key Differences: Methylation of the amino group may influence lipophilicity and membrane permeability .

Comparative Data Table

Biological Activity

(4-Hydroxy-cyclohexylamino)-acetic acid, also known as a cyclohexyl derivative of amino acids, has garnered attention in various biological research fields due to its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(4-Hydroxy-cyclohexylamino)-acetic acid is characterized by a cyclohexyl group attached to an amino acid backbone. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Pharmacological Effects

1. Antioxidant Activity

Research indicates that (4-Hydroxy-cyclohexylamino)-acetic acid exhibits significant antioxidant properties. It has been shown to induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. In vivo studies have demonstrated that doses of 6, 12, or 25 mg/kg lead to increased Nrf2 translocation to the nucleus and enhanced activity of phase II antioxidant enzymes .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various studies, derivatives of similar amino acids have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

The mechanisms through which (4-Hydroxy-cyclohexylamino)-acetic acid exerts its biological effects include:

- Nrf2 Activation : The compound enhances the translocation of Nrf2 to the nucleus, leading to the upregulation of genes involved in antioxidant responses.

- Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or function, it can inhibit the growth of various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Induces Nrf2 expression; enhances phase II enzymes | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Potential effects on cancer cell lines |

Case Study: Antioxidant Effectiveness

A study conducted on mice demonstrated that pretreatment with (4-Hydroxy-cyclohexylamino)-acetic acid significantly increased the levels of antioxidant enzymes such as superoxide dismutase and catalase in liver tissues. This suggests a protective role against oxidative damage induced by environmental stressors .

Case Study: Antimicrobial Efficacy

In vitro tests showed that derivatives similar to (4-Hydroxy-cyclohexylamino)-acetic acid exhibited lower MIC values compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.